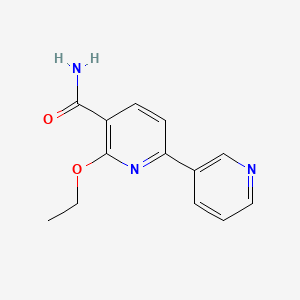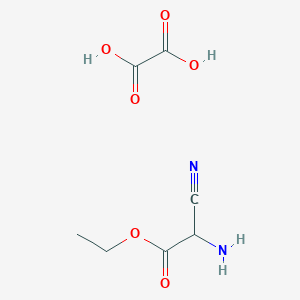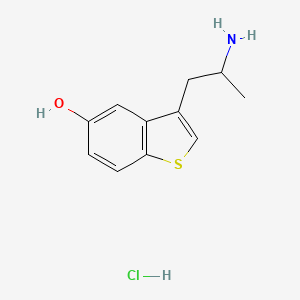![molecular formula C13H9ClF3N3OS B2863056 (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea CAS No. 1797096-10-6](/img/structure/B2863056.png)
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of a similar compound, chlorfluazuron, is C20H9Cl3F5N3O3 . It contains a benzoylurea group, which is common in insecticides .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and depend on the specific compound and the desired end product . For example, the chloride in one intermediate was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives depend on the specific compound. For example, chlorfluazuron has a density of 1.663 at 20 °C . Its solubility in water is less than 0.01 mg/l at 20 °C .科学的研究の応用
Agriculture: Crop Protection
The trifluoromethylpyridine (TFMP) moiety, a part of the compound’s structure, is extensively used in the development of agrochemicals . These compounds are primarily employed for their pest control properties, offering protection against a wide variety of pests that can affect crops. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the efficacy of these compounds in crop protection.
Medicine: Pharmaceutical Development
Several TFMP derivatives, including those related to the compound , have been utilized in the pharmaceutical industry . They are found in drugs that have been approved by the FDA, indicating their significance in medical treatments. The presence of the trifluoromethyl group is associated with a range of pharmacological activities, which makes these compounds valuable in drug design and development.
Material Science: Fluorinated Building Blocks
In material science, the fluorine-containing moieties such as TFMP derivatives are used as building blocks for creating advanced materials . These materials may include thermal-transfer agents, surfactants, and membranes, which are essential in various industrial applications due to their enhanced properties like thermal stability and chemical resistance.
Environmental Science: Pesticide Impact
The environmental impact of pesticides containing TFMP derivatives is an area of significant research interest . Studies focus on understanding how these compounds interact with the environment, their degradation pathways, and their long-term effects on ecosystems. This research is crucial for developing sustainable agricultural practices and ensuring environmental safety.
Biochemistry: Enzyme Inhibition
In biochemistry, compounds with the TFMP structure have been studied for their potential as enzyme inhibitors . These inhibitors can play a role in antimicrobial activity by targeting specific enzymes within bacterial cells, which is essential for developing new antibiotics and understanding bacterial resistance mechanisms.
Catalysis: Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, including those with the TFMP group, is a key area of research in catalysis . These compounds are synthesized through various catalytic processes, which are optimized for efficiency and yield. The resulting fluorinated compounds have widespread applications, including in the creation of agrochemicals and pharmaceuticals.
作用機序
Target of Action
Compounds with similar structures have been reported to target phosphopantetheinyl transferases (pptases) in bacteria . PPTases are essential enzymes involved in various primary and secondary metabolic processes in bacteria .
Mode of Action
It is hypothesized that the compound may interact with its targets, such as pptases, and inhibit their activity . This inhibition could potentially disrupt the metabolic processes in bacteria, leading to a halt in bacterial proliferation .
Biochemical Pathways
Given the potential target of pptases, it can be inferred that the compound may affect various primary and secondary metabolic pathways in bacteria that are dependent on these enzymes .
Result of Action
Given its potential inhibitory effect on pptases, it can be inferred that the compound may disrupt various metabolic processes in bacteria, leading to a halt in bacterial proliferation .
将来の方向性
特性
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3OS/c14-10-5-7(13(15,16)17)6-19-11(10)21-9-3-1-8(2-4-9)20-12(18)22/h1-6H,(H3,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXQPGPBCDEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)
![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2862987.png)
![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)
![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)
![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)
